molecular formula C20H23BrN2O3 B14810578 3-bromo-N'-{[2-(butan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide

3-bromo-N'-{[2-(butan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide

Cat. No.: B14810578
M. Wt: 419.3 g/mol
InChI Key: SHSYQUAAKIETOF-UHFFFAOYSA-N
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Description

3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a bromine atom, a sec-butylphenoxy group, and a methyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 4-methylbenzoic acid to introduce the bromine atom. This is followed by the formation of the hydrazide through the reaction with hydrazine hydrate. The sec-butylphenoxyacetyl group is then introduced via an acylation reaction using the appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Acylation and Alkylation Reactions: The hydrazide group can participate in acylation and alkylation reactions to form new compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N’-[(2-phenoxy)acetyl]-4-methylbenzohydrazide: Lacks the sec-butyl group, which may affect its chemical and biological properties.

    4-methyl-N’-[(2-sec-butylphenoxy)acetyl]benzohydrazide: Lacks the bromine atom, which may influence its reactivity and applications.

    3-chloro-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide:

Uniqueness

The presence of the bromine atom, sec-butylphenoxy group, and methyl group in 3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide gives it unique chemical properties that can be exploited in various research and industrial applications. Its specific structure may confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

3-bromo-N'-[2-(2-butan-2-ylphenoxy)acetyl]-4-methylbenzohydrazide

InChI

InChI=1S/C20H23BrN2O3/c1-4-13(2)16-7-5-6-8-18(16)26-12-19(24)22-23-20(25)15-10-9-14(3)17(21)11-15/h5-11,13H,4,12H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

SHSYQUAAKIETOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C=C2)C)Br

Origin of Product

United States

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